N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a pyridinyl-pyrazole core linked via an ethyl chain to a methyl-substituted triazole-carboxamide group. This structure combines aromatic and nitrogen-rich heterocycles, which are common in bioactive molecules.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-11-13(7-9-18-16(24)14-10-22(3)21-19-14)12(2)23(20-11)15-6-4-5-8-17-15/h4-6,8,10H,7,9H2,1-3H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVUTOXURDCHKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=CN(N=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure featuring a triazole ring, a pyrazole moiety, and a pyridine group. Its chemical formula is , and it has been synthesized through various organic reactions involving heterocyclic compounds. The synthesis typically involves multi-step processes that enhance the yield and purity of the final product.
Anticancer Activity
Research has demonstrated that compounds containing pyrazole and triazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation . The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell division.
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit various enzymes. In vitro studies indicate that it may act as an inhibitor for several key enzymes involved in metabolic pathways. For example, the compound has shown potential as a selective inhibitor of CDK4 and CDK6, which are critical for tumor growth .
Antimicrobial Activity
The biological activity profile of this compound extends to antimicrobial properties. Pyrazole derivatives have been reported to exhibit antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic processes within the pathogens .
The biological effects of this compound are attributed to several mechanisms:
- Receptor Modulation : The compound may interact with various receptors in the body, modulating their activity. For instance, it has been noted that similar compounds can act as positive allosteric modulators (PAMs) at muscarinic receptors, enhancing receptor signaling in response to endogenous ligands like acetylcholine .
- Enzyme Interaction : As an enzyme inhibitor, it binds to specific active sites on target enzymes, preventing substrate interaction and subsequent catalytic activity.
- Cell Cycle Regulation : By inhibiting CDKs, the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several studies have focused on the biological activity of similar compounds:
| Study | Findings |
|---|---|
| Dawood et al., 2013 | Demonstrated anticancer effects of pyrazole derivatives in various cancer cell lines. |
| Vijesh et al., 2013 | Reported antimicrobial activities against multiple bacterial strains using pyrazole-based compounds. |
| Mathew et al., 2014 | Investigated antidepressant effects linked to specific pyrazole derivatives in animal models. |
Comparison with Similar Compounds
Key Observations :
- Bioactivity : The 1,3,4-thiadiazole derivatives () demonstrate that nitrogen-rich heterocycles enhance antimicrobial activity. The target compound’s triazole-carboxamide group may similarly interact with microbial enzymes.
- Synthetic Flexibility : The ethyl-linked pyrazole in and the target compound allows modular substitution, enabling tailored physicochemical properties (e.g., solubility, logP).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via alkylation or condensation reactions using intermediates such as pyrazole or triazole derivatives. For example, similar compounds are synthesized using K₂CO₃ as a base in N,N-dimethylformamide (DMF) at room temperature, with stirring for 12–24 hours to achieve moderate yields . Optimization may involve adjusting stoichiometric ratios (e.g., 1.1–1.2 equivalents of alkylating agents) or testing alternative solvents (e.g., THF or acetonitrile) to enhance reactivity. Monitoring via TLC or HPLC is critical to track reaction progress.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) is essential for confirming substituent positions and connectivity, particularly for distinguishing pyrazole and triazole protons. For example, pyrazole C4 protons typically appear as singlets in ¹H NMR due to equivalent environments . Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while FT-IR identifies functional groups like carboxamide (C=O stretch at ~1650–1700 cm⁻¹) .
Q. How can researchers ensure purity during synthesis, and what analytical methods are suitable?
- Methodological Answer : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is recommended. Purity (>95%) should be confirmed via HPLC with a C18 column and UV detection at 254 nm. Differential Scanning Calorimetry (DSC) can assess crystallinity and thermal stability .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental spectral data be resolved during structural validation?
- Methodological Answer : Computational tools like DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G* basis set) predict NMR chemical shifts and vibrational frequencies. Discrepancies in pyrazole ring proton shifts may arise from solvent effects or intermolecular interactions; these can be mitigated by comparing data in deuterated solvents like DMSO-d₆ . Advanced 2D NMR techniques (e.g., HSQC, HMBC) clarify ambiguous correlations .
Q. What strategies are effective in analyzing bioactivity data that contradict structure-activity relationship (SAR) models?
- Methodological Answer : Contradictions may arise from off-target interactions or conformational flexibility. Molecular docking studies (using software like AutoDock Vina) can identify unexpected binding modes. For example, pyrazole derivatives may interact with hydrophobic pockets in enzymes despite polar substituents . Validate hypotheses via site-directed mutagenesis or competitive binding assays.
Q. How can researchers design derivatives to enhance metabolic stability without compromising target affinity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to reduce oxidative metabolism. Replace labile methyl groups with deuterated analogs or cyclopropyl moieties. Assess metabolic stability using liver microsome assays (human/rat) and monitor CYP450 inhibition profiles .
Q. What experimental approaches address solubility limitations in biological assays?
- Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate with surfactants (e.g., Tween-80). Salt formation (e.g., hydrochloride salts) or prodrug strategies (e.g., esterification of carboxamide) can improve aqueous solubility. Dynamic Light Scattering (DLS) evaluates nanoaggregate formation in solution .
Data Contradiction and Validation
Q. How should researchers interpret conflicting crystallographic and solution-phase structural data?
- Methodological Answer : X-ray crystallography provides static solid-state conformations, while NMR reflects dynamic solution behavior. For example, pyrazole-triazole dihedral angles may differ due to crystal packing forces. Compare with molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to reconcile differences .
Q. What steps validate synthetic intermediates when spectral data deviate from literature?
- Methodological Answer : Cross-validate intermediates using orthogonal techniques: X-ray diffraction for unambiguous confirmation, or compare with published analogs (e.g., ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate derivatives) . Reproduce reactions under inert atmospheres to rule out oxidation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
